2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Description
2-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a synthetic acetamide derivative featuring a piperidine core substituted with a 5-methyl-1,3,4-thiadiazole moiety and a 4-(trifluoromethyl)phenyl group. This design aligns with strategies to optimize pharmacokinetic properties and target engagement in anticancer drug discovery .
Properties
IUPAC Name |
2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4OS/c1-11-22-23-16(26-11)12-6-8-24(9-7-12)10-15(25)21-14-4-2-13(3-5-14)17(18,19)20/h2-5,12H,6-10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRGXQYVHBEAKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a member of the thiadiazole derivative family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A thiadiazole ring which is known for its pharmacological significance.
- A piperidine moiety that enhances its interaction with biological targets.
- A trifluoromethyl group which may influence its lipophilicity and biological activity.
Molecular Formula: C16H19F3N4OS
Molecular Weight: 387.52 g/mol
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity, particularly against various pathogenic bacteria and fungi. Notably:
- Antileishmanial Activity: Studies have shown effectiveness against Leishmania species, suggesting that the thiadiazole moiety plays a critical role in mediating these effects.
- Antifungal Activity: The compound has demonstrated activity against Candida species, indicating potential for treating fungal infections.
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. The following findings highlight the efficacy of related compounds:
- Induction of Apoptosis: Compounds containing thiadiazole rings have been shown to induce apoptosis in various cancer cell lines by activating caspases (e.g., caspases 3, 8, and 9) .
- Cell Viability Reduction: In vitro studies have demonstrated that certain thiadiazole derivatives decrease the viability of cancer cells such as breast (MCF7), prostate (PC3), and neuroblastoma (SKNMC) cells .
The mechanism of action for compounds like this compound involves:
- Enzyme Inhibition: Interaction with specific enzymes or receptors that are crucial for microbial growth or cancer cell proliferation.
- Disruption of Cellular Processes: The structural features facilitate binding to biological targets, disrupting essential cellular processes in pathogens or cancer cells.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of various thiadiazole derivatives compared to our compound:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 5-Methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1,3,4-thiadiazole | Antimicrobial | Enzyme inhibition |
| N-(5-methylthiadiazol-2-yl)-2-(trifluoromethyl)benzamide | Anticancer | Apoptosis induction |
| 2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Anticancer | DNA interaction |
Case Studies
Several studies have investigated the biological activity of thiadiazole derivatives:
- Anticancer Efficacy Study: A study evaluated a series of thiadiazole derivatives against multiple cancer cell lines and reported significant reductions in cell viability and induction of apoptosis .
- Antimicrobial Assessment: Research focused on the antimicrobial efficacy of thiadiazole compounds against bacterial strains showed promising results, supporting their potential use in treating infections.
Comparison with Similar Compounds
Key Observations:
Thiadiazole Substitutions :
- The 5-methyl group on the thiadiazole ring in the target compound likely enhances metabolic stability compared to ethyl (e.g., ) or benzylthio (e.g., ) substituents .
- Benzylthio or mercapto groups (e.g., ) improve solubility but may increase susceptibility to oxidation .
Linker and Core Modifications: Piperidine vs. Piperazine: Piperidine (target compound) offers greater conformational rigidity than piperazine (), which may influence receptor selectivity .
Q & A
Q. Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon frameworks. For example, the trifluoromethyl group shows a singlet at ~120 ppm in F NMR .
- Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error ensures molecular formula accuracy .
- X-ray Crystallography : Resolves stereochemistry and intramolecular interactions (e.g., S···O contacts at 2.68 Å) .
- HPLC : Purity >98% verified using C18 columns and UV detection at 254 nm .
Advanced: How can researchers design assays to evaluate the compound’s bioactivity, and what contradictory data might arise from structural analogs?
Q. Answer :
- Assay Design :
- Target-Based : Screen against kinases or GPCRs using fluorescence polarization or SPR for binding affinity .
- Cell-Based : Anti-proliferative activity via MTT assays (IC values) in cancer cell lines (e.g., HepG2, MCF-7) .
- Data Contradictions :
- Substituent effects: The 5-methyl group on thiadiazole may enhance activity compared to ethyl or phenyl analogs (e.g., 10x higher potency in kinase inhibition) .
- Fluorophenyl vs. trifluoromethylphenyl moieties: Trifluoromethyl groups improve metabolic stability but may reduce solubility, complicating dose-response curves .
Advanced: What strategies resolve discrepancies in SAR studies between this compound and its derivatives?
Q. Answer :
- Computational Modeling : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with Lys123 of a target kinase) .
- Free-Wilson Analysis : Quantifies contributions of substituents (e.g., 5-methyl-thiadiazole adds +1.2 log units to activity) .
- Meta-Analysis : Compare datasets across analogs (e.g., piperidine vs. piperazine derivatives) to isolate scaffold-specific effects .
Advanced: How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized without compromising bioactivity?
Q. Answer :
- Solubility Enhancement : Co-crystallization with cyclodextrins or PEGylation .
- Metabolic Stability : Introduce deuterium at labile positions (e.g., methyl groups) or replace metabolically vulnerable moieties (e.g., ester-to-amide substitutions) .
- In Silico Predictors : Use SwissADME to balance LogP (aim for 2–4) and topological polar surface area (<90 Ų) .
Advanced: What are the best practices for scaling up synthesis while maintaining reproducibility?
Q. Answer :
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real time .
- Design of Experiments (DoE) : Optimize variables (temperature, solvent ratio) via response surface methodology .
- Quality Control : Implement ICP-MS to trace metal catalysts (e.g., Pd < 10 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
